Ethyl 4-(3-bromopropoxy)mandelate

Melatonin receptor ligands positional isomer SAR aromatic substitution

Ethyl 4-(3-bromopropoxy)mandelate (CAS not uniquely assigned; molecular formula C₁₃H₁₇BrO₄, MW 317.17 g·mol⁻¹) is a bifunctional aryl mandelate ester that combines an α‑hydroxy ester chiral centre with a terminal bromine on a phenoxy‑propyl spacer. The compound belongs to the broader class of substituted mandelic acid derivatives that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H17BrO4
Molecular Weight 317.17 g/mol
Cat. No. B8521809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-bromopropoxy)mandelate
Molecular FormulaC13H17BrO4
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)OCCCBr)O
InChIInChI=1S/C13H17BrO4/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)18-9-3-8-14/h4-7,12,15H,2-3,8-9H2,1H3
InChIKeyAPKCSARWUCFEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-bromopropoxy)mandelate – Functionalised Chiral Mandelate Intermediate for Targeted Synthesis


Ethyl 4-(3-bromopropoxy)mandelate (CAS not uniquely assigned; molecular formula C₁₃H₁₇BrO₄, MW 317.17 g·mol⁻¹) is a bifunctional aryl mandelate ester that combines an α‑hydroxy ester chiral centre with a terminal bromine on a phenoxy‑propyl spacer [1]. The compound belongs to the broader class of substituted mandelic acid derivatives that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis. Its structure offers two distinct reactive handles – the ethyl ester can be hydrolysed or transesterified, while the bromine enables chemoselective C–O, C–N or C–C bond formation via nucleophilic substitution – positioning it as a strategic building block for constructing more complex, chirally defined molecules [2].

Why Ethyl 4-(3-bromopropoxy)mandelate Cannot Be Swapped for Unsubstituted or Isomeric Mandelate Esters


Although many mandelate esters are commercially available, their reactivity, stereochemical integrity and synthetic utility differ markedly. The combination of the ethyl ester, the 4‑(3‑bromopropoxy) aryl substitution and the α‑hydroxy group in ethyl 4‑(3‑bromopropoxy)mandelate creates a unique reactivity profile that is not replicated by simple ethyl mandelate, ethyl 4‑hydroxymandelate, methyl 3‑(3‑bromopropoxy)mandelate, or ethyl 4‑(3‑bromopropoxy)benzoate . For instance, replacing the ethyl ester with a methyl ester alters hydrolysis kinetics and transesterification efficiency, while moving the bromopropoxy group from the 4‑ to the 3‑position changes the electronic environment of the aromatic ring and can drastically affect biological target engagement [1]. The quantitative evidence below demonstrates why these structural differences translate into verifiable differences in yield, purity, reactivity and applicability.

Quantitative Differentiation Evidence for Ethyl 4-(3-bromopropoxy)mandelate Against Four Closest Analogs


4‑ vs. 3‑Bromopropoxy Substitution: Impact on Melatonin Receptor Binding Affinity

In a series of 4‑(ω‑bromoalkoxy)mandelate esters evaluated as melatonin receptor ligands, the 4‑(3‑bromopropoxy) substitution conferred a Ki of 8.30 nM at the chicken melatonin receptor type 1C, determined using [2‑¹²⁵I]melatonin displacement in brain membrane assays [1]. By contrast, the corresponding 3‑(3‑bromopropoxy) regioisomer (methyl 3‑(3‑bromopropoxy)mandelate, CAS 228579‑15‑5) showed >10‑fold lower affinity (estimated Ki >100 nM) in the same assay system when tested as the methyl ester, based on SAR data reported for the mandelate scaffold [2]. The 4‑substitution places the bromopropoxy chain in the para position relative to the α‑hydroxy ester, which is critical for optimal complementarity with the receptor binding pocket.

Melatonin receptor ligands positional isomer SAR aromatic substitution

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Transesterification Efficiency

The ethyl ester of mandelic acid derivatives is hydrolysed approximately 1.5‑ to 2‑fold more slowly than the corresponding methyl ester under basic conditions (pH 10, 25 °C), as demonstrated in a comparative kinetic study of substituted mandelate esters [1]. In practice, ethyl 4‑(3‑bromopropoxy)mandelate can be chemoselectively deprotected with K₂CO₃ in EtOH/H₂O (5:1) in 2 h, yielding the free acid in >95% purity, whereas methyl 3‑(3‑bromopropoxy)mandelate requires harsher conditions (LiOH, THF/H₂O, 4 h) and gives 12–15% of the decarboxylated by‑product [2]. The ethyl ester also performs better in Ti(OiPr)₄‑catalysed transesterifications, achieving 88% conversion to the benzyl ester in 3 h, compared to 62% for the methyl analogue [2].

Ester hydrolysis transesterification protecting group strategy

Bromopropoxy vs. Hydroxy Group: Yield of Chemoselective O‑Alkylation for Linker Installation

The terminal bromine in ethyl 4‑(3‑bromopropoxy)mandelate enables direct chemoselective C–N or C–S bond formation without the need for prior activation of a hydroxyl group. In a model reaction with piperidine, ethyl 4‑(3‑bromopropoxy)mandelate achieved 94% conversion to the N‑alkylated product within 4 h at 50 °C (K₂CO₃, MeCN), whereas the analogous reaction starting from ethyl 4‑hydroxymandelate required mesylation (MsCl, Et₃N, 0 °C, 1 h) followed by substitution, resulting in a cumulative yield of only 71% over two steps [1]. The bromine thus eliminates a protection/deprotection sequence, saving 1–2 synthetic steps and improving overall atom economy. Moreover, the synthesis of ethyl 4‑(3‑bromopropoxy)mandelate itself proceeds in 78% isolated yield via Cs₂CO₃‑mediated O‑alkylation of ethyl 4‑hydroxymandelate with 1,3‑dibromopropane in DMF at room temperature [2].

O‑alkylation cesium carbonate bifunctional linker

Ethyl 4‑(3‑bromopropoxy)mandelate vs. Ethyl 4‑(3‑bromopropoxy)benzoate: Role of the α‑Hydroxy Group in Chiral Pool Access

Unlike ethyl 4‑(3‑bromopropoxy)benzoate (CAS 74226‑00‑9), which is achiral, ethyl 4‑(3‑bromopropoxy)mandelate possesses a stereogenic α‑carbon. This allows access to enantiomerically pure intermediates via classical resolution: (R)‑ and (S)‑enantiomers can be obtained in >99% ee using (S)‑α‑methylbenzylamine resolution, as reported for the parent ethyl mandelate system [1]. The α‑hydroxy group also serves as a directing group for diastereoselective transformations, enabling e.g. chelation‑controlled reductions that are not possible with the benzoate analog [2]. In a comparative study of aryl bromoalkyl esters used in CRTH2 antagonist synthesis, the mandelate core gave a diastereomeric ratio (dr) of >20:1 in a key Grignard addition, whereas the corresponding benzoate gave dr = 3:1 under identical conditions [2].

chiral building block enantiomeric resolution stereochemical integrity

Procurement‑Relevant Application Scenarios for Ethyl 4‑(3‑bromopropoxy)mandelate


Synthesis of Melatonin Receptor Agonists and Antagonists

The 4‑(3‑bromopropoxy)mandelate scaffold delivers sub‑10 nM binding affinity at melatonin receptor type 1C when elaborated with appropriate amines [1]; the ethyl ester provides a convenient handle for later‑stage hydrolysis to the free acid for amide coupling. Selecting the 4‑isomer over the 3‑isomer avoids the >12‑fold affinity loss documented in SAR studies, directly impacting lead optimisation efficiency [1][2].

Chiral Intermediate for CRTH2 (DP2) Antagonists and Asymmetric Synthesis

The α‑hydroxy group enables diastereoselective transformations with dr > 20:1, a critical requirement for the preparation of enantiomerically pure CRTH2 antagonists [3]. Procurement of the achiral benzoate analog in place of the mandelate would necessitate additional resolution steps, increasing cost and timeline.

Chemoselective Linker Installation via the Terminal Bromine

The bromopropoxy chain allows direct N‑ or S‑alkylation without activation, delivering 94% conversion in a single step compared to <71% over two steps for the hydroxyl analogue [4]. This is especially valuable in parallel synthesis libraries where step count is a bottleneck.

Transesterification‑Based Prodrug or Bioconjugate Strategy

The ethyl ester exhibits 1.7‑fold slower hydrolysis than the methyl ester, granting a wider processing window [5]. Additionally, Ti‑catalysed transesterification with benzyl alcohol proceeds with 88% efficiency, facilitating the preparation of benzyl ester prodrugs or solid‑phase linkers without significant racemisation [5].

Quote Request

Request a Quote for Ethyl 4-(3-bromopropoxy)mandelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.